molecular formula C9H14Cl2N2 B6362673 (prop-2-en-1-yl)[(pyridin-2-yl)methyl]amine dihydrochloride CAS No. 1240570-87-9

(prop-2-en-1-yl)[(pyridin-2-yl)methyl]amine dihydrochloride

Cat. No.: B6362673
CAS No.: 1240570-87-9
M. Wt: 221.12 g/mol
InChI Key: YNSHOMRJYXBROL-UHFFFAOYSA-N
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Description

(prop-2-en-1-yl)[(pyridin-2-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2 It is known for its unique structure, which includes a pyridine ring and an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (prop-2-en-1-yl)[(pyridin-2-yl)methyl]amine dihydrochloride typically involves the reaction of pyridine-2-carbaldehyde with allylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity starting materials and optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(prop-2-en-1-yl)[(pyridin-2-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Pyridin-2-yl-methanone derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(prop-2-en-1-yl)[(pyridin-2-yl)methyl]amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (prop-2-en-1-yl)[(pyridin-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The allyl group may also play a role in the compound’s biological effects by participating in covalent bonding with target molecules. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine ring structure and have similar biological activities.

    2-aminopyrimidine derivatives: These compounds also contain a nitrogen-containing heterocycle and exhibit comparable pharmacological properties.

Uniqueness

(prop-2-en-1-yl)[(pyridin-2-yl)methyl]amine dihydrochloride is unique due to the presence of both an allyl group and a pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)prop-2-en-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c1-2-6-10-8-9-5-3-4-7-11-9;;/h2-5,7,10H,1,6,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSHOMRJYXBROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=CC=N1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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